2-Heptyl-4-hydroxyquinoline n-oxide

Descripción general

Descripción

El N-óxido de 2-heptil-4-hidroxiquinolina (HQNO) es un compuesto natural producido por la bacteria Pseudomonas aeruginosa. Es un miembro de la familia de las 2-alquil-4-hidroxiquinolinas, que incluye varios compuestos con significativas actividades biológicas. HQNO es conocido por su función como inhibidor de la cadena de transporte de electrones respiratoria, específicamente dirigiéndose al complejo III .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: HQNO se puede sintetizar a través de varios métodos. Un enfoque común implica la oxidación de 2-heptil-4-hidroxiquinolina (HHQ) utilizando agentes oxidantes como peróxido de hidrógeno o perácidos. La reacción típicamente ocurre bajo condiciones suaves, con el agente oxidante añadido lentamente a una solución de HHQ en un solvente adecuado .

Métodos de Producción Industrial: La producción industrial de HQNO puede implicar procesos de fermentación utilizando cepas genéticamente modificadas de Pseudomonas aeruginosa. Estas cepas están optimizadas para producir altos rendimientos de HQNO a través de ingeniería metabólica y condiciones controladas de fermentación .

Análisis De Reacciones Químicas

Tipos de Reacciones: HQNO experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: HQNO puede oxidarse aún más para formar varios derivados de quinolina.

Reducción: HQNO puede reducirse nuevamente a HHQ bajo condiciones específicas.

Sustitución: HQNO puede participar en reacciones de sustitución, donde el grupo hidroxilo es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, perácidos.

Reducción: Agentes reductores como borohidruro de sodio.

Sustitución: Varios nucleófilos en condiciones ácidas o básicas.

Productos Principales:

Oxidación: Formación de derivados de quinolina.

Reducción: Regeneración de HHQ.

Sustitución: Formación de derivados de quinolina sustituidos.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

HQNO exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. Research has shown that clinical isolates of Pseudomonas aeruginosa produce HQNO, which inhibits the growth of Staphylococcus aureus and other Gram-positive organisms. This property is crucial in understanding the interactions between different bacterial species within polymicrobial infections, especially in cystic fibrosis patients where P. aeruginosa colonization is prevalent .

Table 1: Antimicrobial Activity of HQNO

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Bacillus cereus | 20 | |

| Escherichia coli | 10 |

Quorum Sensing and Virulence Factor Regulation

HQNO is a crucial component of the quorum sensing system in Pseudomonas aeruginosa. It plays a role in regulating virulence factors, influencing biofilm formation, and modulating the pathogenicity of bacterial infections. Studies have indicated that HQNO can serve as a biomarker for P. aeruginosa infections, correlating with clinical status in cystic fibrosis patients .

Case Study: Diagnostic Potential of HQNO

A study developed an enzyme-linked immunosorbent assay (ELISA) to detect HQNO levels in clinical isolates from cystic fibrosis patients. The assay demonstrated high sensitivity and specificity, allowing for the detection of HQNO at low nanomolar concentrations. This tool could facilitate early diagnosis and monitoring of infections caused by P. aeruginosa, potentially improving patient outcomes .

Mechanism of Action in Inhibition of Electron Transport

HQNO acts as a respiratory chain inhibitor by blocking electron transport between cytochrome b and cytochrome c in bacteria. This mechanism is particularly relevant for understanding how HQNO affects microbial metabolism and growth, providing insights into its potential use as an antibacterial agent .

Environmental Applications

Beyond its medical applications, HQNO has potential environmental implications. Its role in microbial interactions suggests that it could be utilized in bioremediation efforts or as a natural pesticide due to its ability to inhibit specific bacterial strains that are detrimental to crops or human health.

Future Directions and Research Opportunities

The diverse applications of HQNO highlight the need for further research into its mechanisms and potential therapeutic uses:

- Therapeutic Development : Investigating HQNO as a lead compound for developing new antibiotics or adjunct therapies to combat antibiotic resistance.

- Biomarker Research : Expanding studies on HQNO as a biomarker for various infections beyond cystic fibrosis.

- Environmental Impact Studies : Assessing the ecological role of HQNO in microbial communities and its potential applications in agriculture.

Mecanismo De Acción

HQNO ejerce sus efectos inhibiendo la cadena de transporte de electrones respiratoria en el complejo III. Se une al sitio de unión de quinona del complejo III, impidiendo la transferencia de electrones e interrumpiendo el gradiente de protones necesario para la síntesis de ATP. Esta inhibición conduce a una reducción en la respiración celular y la producción de energía . HQNO también interfiere con la detección de quórum bacteriano, afectando la regulación de los factores de virulencia .

Compuestos Similares:

2-Heptil-4-hidroxiquinolina (HHQ): Un precursor de HQNO, involucrado en la detección de quórum.

Señal de quinolona de Pseudomonas (PQS): Otro derivado de quinolona con significativa actividad biológica.

Comparación: HQNO es único en su capacidad para inhibir el complejo III de la cadena respiratoria, mientras que HHQ y PQS están principalmente involucrados en la detección de quórum. La inhibición de la respiración celular por HQNO lo convierte en una herramienta valiosa para estudiar el metabolismo bacteriano y desarrollar agentes antimicrobianos .

Comparación Con Compuestos Similares

2-Heptyl-4-hydroxyquinoline (HHQ): A precursor to HQNO, involved in quorum sensing.

Pseudomonas quinolone signal (PQS): Another quinolone derivative with significant biological activity.

Comparison: HQNO is unique in its ability to inhibit complex III of the respiratory chain, whereas HHQ and PQS are primarily involved in quorum sensing. HQNO’s inhibition of cellular respiration makes it a valuable tool in studying bacterial metabolism and developing antimicrobial agents .

Actividad Biológica

2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) is a notable compound primarily produced by the bacterium Pseudomonas aeruginosa. This article delves into its biological activities, mechanisms of action, and implications in microbial interactions, particularly against Gram-positive bacteria.

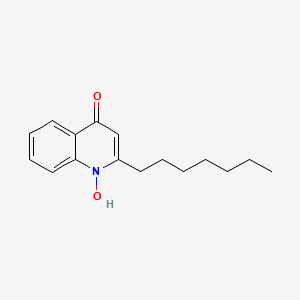

Chemical Structure and Properties

HQNO is classified as an alkyl-4-quinolone derivative with the molecular formula . Its structure features a hydroxyquinoline moiety, which contributes to its biological activity. The compound is known for its role as a secondary metabolite in various bacterial species.

Antibacterial Activity

HQNO exhibits significant antibacterial properties, particularly against Staphylococcus aureus. It has been identified as an antistaphylococcal agent due to its ability to inhibit the growth of this Gram-positive bacterium. Studies have shown that HQNO and related compounds produced by Pseudomonas aeruginosa can suppress S. aureus growth, especially in environments where these bacteria co-exist, such as in cystic fibrosis patients' lungs .

Table 1: Antibacterial Activity of HQNO Against Various Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.25 µg/mL | |

| Bacillus cereus | 12.5 µg/mL | |

| Acinetobacter baumannii | 25 µg/mL |

Mechanism of Inhibition

HQNO acts by inhibiting the mitochondrial respiratory chain at cytochrome bc1 and affecting photosynthetic electron flow at cytochrome b559 . This inhibition disrupts energy production in susceptible bacteria, leading to their death.

Role in Microbial Interactions

The production of HQNO by Pseudomonas aeruginosa has been linked to its competitive advantage in polymicrobial infections. The presence of HQNO correlates with a decrease in S. aureus colonization, suggesting a potential ecological role where Pseudomonas can outcompete other pathogens in the lung environment of cystic fibrosis patients .

Case Studies and Research Findings

- Cystic Fibrosis Patients : Research indicates that patients heavily colonized with Pseudomonas aeruginosa show reduced levels of S. aureus, attributed to the production of HQNO and similar compounds . This phenomenon highlights the ecological dynamics between these two bacterial species.

- Virulence Factor : HQNO is also considered a virulence factor for Pseudomonas aeruginosa, enhancing its pathogenicity by modulating host immune responses and competing against other pathogens .

- Metabolic Pathways : The biosynthesis of HQNO involves several enzymatic steps, including the oxidation of 2-heptyl-4-hydroxyquinoline under aerobic conditions, which is catalyzed by specific monooxygenases . Understanding this pathway can aid in developing strategies to inhibit its production.

Propiedades

IUPAC Name |

2-heptyl-1-hydroxyquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17(13)19/h7-8,10-12,19H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTVCUOZYWNYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955644 | |

| Record name | 2-Heptyl-1-hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341-88-8 | |

| Record name | 2-heptyl-4-hydroxyquinoline N-oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Heptyl-1-hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEPTYL-4-HYDROXYQUINOLINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FU5S5CG6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) is a potent inhibitor of the cytochrome bc1 complex, a key enzyme involved in the electron transport chain of both bacteria and mitochondria [, , , , , , ]. This inhibition disrupts the electron flow, ultimately hindering the production of ATP, the primary energy currency of cells [, , ]. Consequently, HQNO exhibits antimicrobial activity against a range of bacteria, including Staphylococcus aureus, and can also induce programmed cell death and autolysis in Pseudomonas aeruginosa [, , ].

A:

- Spectroscopic Data: Characterized by UV, IR, NMR, and FAB-MS. Refer to publication [] for detailed spectral data.

A: HQNO demonstrates remarkable stability under various conditions. It can withstand high temperatures (up to 121°C for 10 minutes) and extreme pH conditions (stable in 1N HCl and 1N NaOH for 24 hours) without significant loss of activity []. This stability makes it a promising candidate for various applications.

A: While the provided research does not explicitly mention computational studies on HQNO itself, the structure-activity relationship (SAR) of alkyl quinolones, a class of molecules to which HQNO belongs, has been investigated []. Further computational studies could provide valuable insights into the binding interactions of HQNO with its target and guide the design of novel inhibitors.

A: The SAR of HQNO and its analogs highlights the importance of the alkyl side chain and the N-oxide moiety for its activity. Modification of these structural features can significantly impact its potency and selectivity. For instance, the reduced form of HQNO, 2-heptyl-4-hydroxyquinoline, exhibits lower activity against Staphylococcus aureus compared to HQNO [].

A: Studying HQNO and similar molecules benefits from established techniques like spectrophotometry, potentiometric titration, and bacterial growth assays [, , , , , ]. Additionally, advanced imaging techniques like hyperspectral Raman chemical imaging are being employed to study the spatiotemporal distribution of HQNO in bacterial communities [].

A: The discovery of HQNO's potent inhibitory effect on the cytochrome bc1 complex marked a significant milestone in understanding bacterial and mitochondrial respiration [, , ]. Subsequent research has unveiled its role as an antimicrobial agent [, ] and as a key molecule mediating interspecies interactions within bacterial communities [, , ].

A: Yes, research on HQNO spans various disciplines, including microbiology, biochemistry, chemical biology, and medicine. Understanding its mechanism of action has implications for developing novel antimicrobial strategies [] and exploring its potential as a tool to manipulate microbial communities for beneficial purposes, such as bioremediation or improving human health [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.